molecular formula C17H22N4O2 B5465162 3-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol

3-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol

Cat. No. B5465162
M. Wt: 314.4 g/mol
InChI Key: XCSRPEUACONZMF-UHFFFAOYSA-N
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Description

The compound “3-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoyl group, a pyrrolidinol group, and a dimethylamino group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazole ring and the benzoyl group are both aromatic, which could contribute to the stability of the molecule . The dimethylamino group could potentially form hydrogen bonds with other molecules, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups it contains. For example, the pyrazole ring could potentially undergo electrophilic substitution reactions, while the benzoyl group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar dimethylamino and pyrrolidinol groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses in fields such as medicine or materials science, as well as investigating its physical and chemical properties in more detail .

properties

IUPAC Name

[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-20(2)11-17(23)8-10-21(12-17)16(22)14-5-3-13(4-6-14)15-7-9-18-19-15/h3-7,9,23H,8,10-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSRPEUACONZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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